Tilfrinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Tilfrinib has a wide range of scientific research applications, including:
Cancer research: This compound is primarily used in cancer research due to its potent anti-proliferative activity against breast cancer cells and other tumor cell lines
Signal transduction studies: As a selective inhibitor of protein tyrosine kinase 6, this compound is used to study the role of this kinase in various signaling pathways.
Drug development: This compound serves as a lead compound for the development of new cancer therapeutics.
作用機序
チルフィニブは、タンパク質チロシンキナーゼ6の活性を選択的に阻害することにより、その効果を発揮します。このキナーゼは、細胞増殖、遊走、生存など、さまざまな細胞プロセスに関与しています。 チルフィニブはこのキナーゼを阻害することにより、これらのプロセスを阻害し、腫瘍の増殖を抑制し、細胞死を増加させます .
類似化合物の比較
チルフィニブは、タンパク質チロシンキナーゼ6に対する高い選択性と効力により、ユニークです。類似の化合物には次のものがあります。
ラパチニブ: 癌治療に使用される別のキナーゼ阻害剤ですが、異なるキナーゼを標的としています。
ゲフィチニブ: 上皮成長因子受容体を標的とするキナーゼ阻害剤。
チルフィニブは、タンパク質チロシンキナーゼ6の特異的な阻害により、癌研究と創薬において貴重なツールとなっています。
Safety and Hazards
生化学分析
Biochemical Properties
Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. This compound’s interaction with PTK6 can influence various biochemical pathways and cellular functions .
Cellular Effects
This compound has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
For instance, this compound has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .
Metabolic Pathways
Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .
準備方法
チルフィニブは、ピリドインドール構造の形成を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
ピリドインドールコアの形成: これは、市販の出発物質から始まる多段階反応シーケンスによって達成されます。
コアの官能基化: ピリドインドールコアにさまざまな官能基が導入され、生物活性が高められます。
化学反応の分析
類似化合物との比較
Tilfrinib is unique due to its high selectivity and potency against protein tyrosine kinase 6. Similar compounds include:
Lapatinib: Another kinase inhibitor used in cancer treatment, but it targets different kinases.
Gefitinib: A kinase inhibitor that targets the epidermal growth factor receptor.
Erlotinib: Similar to Gefitinib, it targets the epidermal growth factor receptor but has a different chemical structure and mechanism of action
This compound stands out due to its specific inhibition of protein tyrosine kinase 6, making it a valuable tool in cancer research and drug development.
特性
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?
A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []
Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?
A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。